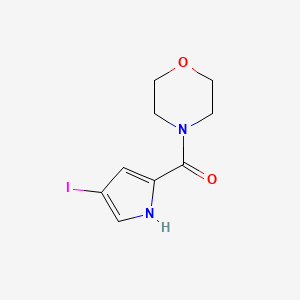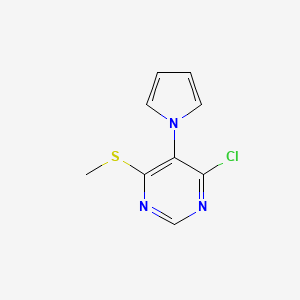
1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminopropyl group attached to a pyrrole ring, which is further substituted with a dione moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
The synthesis of 1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dioxopyrrolidine with 2-aminopropane under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, including temperature and pH, are carefully monitored to ensure high yield and purity .
Industrial production methods often involve the use of immobilized whole-cell biocatalysts with transaminase activity. This biocatalytic approach offers an environmentally friendly and economically viable method for the synthesis of enantiopure compounds .
Analyse Des Réactions Chimiques
1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aminopropyl group can undergo substitution reactions with various electrophiles.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form imine derivatives.
Common reagents used in these reactions include hydrazine, acetic anhydride, and various aldehydes . The major products formed from these reactions include pyrrolo[3,4-c]pyrazoles and other substituted pyrrolin-2-ones .
Applications De Recherche Scientifique
1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group is believed to play a crucial role in its biological activity by interacting with neurotransmitter receptors and enzymes. The compound may also modulate the release of neurotransmitters, leading to its observed pharmacological effects .
Comparaison Avec Des Composés Similaires
1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride can be compared with other similar compounds such as:
4-Hydroxyamphetamine: Both compounds have sympathomimetic effects, but this compound has a unique pyrrole-dione structure.
Methiopropamine: This compound is structurally related but has different pharmacological properties due to the presence of a thiophene ring.
alpha-Pyrrolidinohexiophenone: Another structurally similar compound with stimulant effects, but with a different mechanism of action.
Propriétés
Formule moléculaire |
C7H11ClN2O2 |
|---|---|
Poids moléculaire |
190.63 g/mol |
Nom IUPAC |
1-(2-aminopropyl)pyrrole-2,5-dione;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-5(8)4-9-6(10)2-3-7(9)11;/h2-3,5H,4,8H2,1H3;1H |
Clé InChI |
ARYYLSUXCALNAP-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C(=O)C=CC1=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylate](/img/structure/B11782374.png)


![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11782383.png)


![tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate](/img/structure/B11782400.png)



![tert-Butyl (1S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B11782431.png)
